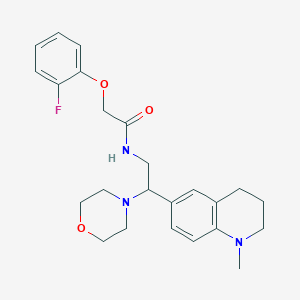
2-(2-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide is a useful research compound. Its molecular formula is C24H30FN3O3 and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Fluorophenoxy Group : Contributes to lipophilicity and receptor interactions.
- Tetrahydroquinoline Moiety : Implicated in various biological activities including neuropharmacological effects.
- Morpholinoethyl Linker : Enhances solubility and stability.
The biological activity of this compound primarily revolves around its interaction with specific biological targets. Research indicates that it may exert its effects through:
- Src Kinase Inhibition : Compounds with similar structures have shown potential as Src kinase inhibitors, which are crucial in cancer signaling pathways .
- Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties via modulation of benzodiazepine receptors .
- Inflammatory Pathways : Screening has suggested involvement in inflammatory signaling pathways .
In Vitro Studies
In vitro studies have been crucial in assessing the biological activity of the compound. Key findings include:
- Cell Proliferation Inhibition : The compound exhibited significant inhibition of cell proliferation in cancer cell lines, particularly those driven by Src kinases .
- Anticonvulsant Effects : Similar derivatives were tested for their anticonvulsant activity showing promise in both PTZ and MES models .
Case Studies
- Src Kinase Inhibition Study :
- A study evaluated the compound's ability to inhibit Src-driven cell growth. Results indicated that while some derivatives were potent inhibitors, the specific compound showed varied efficacy depending on structural modifications.
- Anticonvulsant Activity Assessment :
- A series of related compounds were synthesized and tested for anticonvulsant properties. The results highlighted that certain structural features significantly enhanced activity against seizures.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of such compounds. The following trends were noted:
- Lipophilicity : Increased lipophilicity correlated with enhanced cellular uptake and bioactivity.
- Functional Group Variations : Substitutions on the phenoxy and tetrahydroquinoline moieties led to significant changes in potency across various assays.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O3/c1-27-10-4-5-18-15-19(8-9-21(18)27)22(28-11-13-30-14-12-28)16-26-24(29)17-31-23-7-3-2-6-20(23)25/h2-3,6-9,15,22H,4-5,10-14,16-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBZWQJFDVVPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














